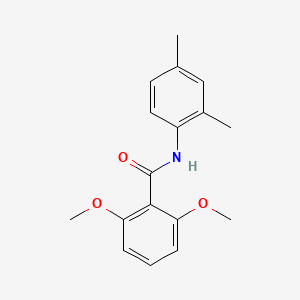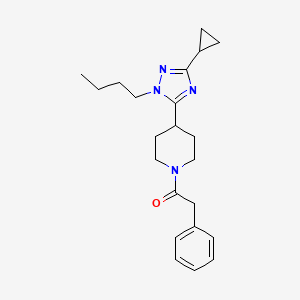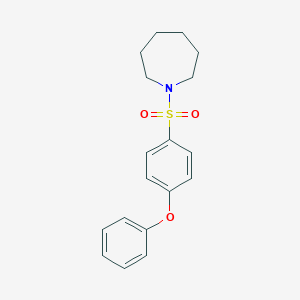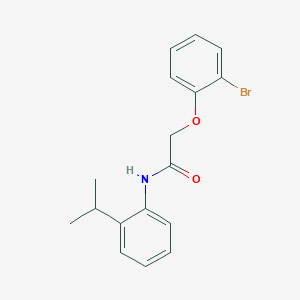![molecular formula C16H14N4O2S B5622826 N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B5622826.png)
N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole ring fused with a pyridine ring, and a carbamothioyl group attached to a propanamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.
Formation of Carbamothioyl Group: The carbamothioyl group is introduced by reacting the intermediate with thiocarbamoyl chloride.
Attachment of Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzoxazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar structure but lacks the benzoxazole ring.
N-(pyridin-3-yl)benzamide: Similar structure but lacks the carbamothioyl group.
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Similar heterocyclic structure but with an imidazole ring instead of benzoxazole.
Uniqueness
N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide is unique due to the presence of both the benzoxazole and pyridine rings, as well as the carbamothioyl group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-2-14(21)20-16(23)18-11-5-6-13-12(8-11)19-15(22-13)10-4-3-7-17-9-10/h3-9H,2H2,1H3,(H2,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIFDRPPJRCHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[3-(4-fluorophenyl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622746.png)


![4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5622764.png)

![16-Amino-10-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B5622774.png)
![1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B5622781.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B5622784.png)
![1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE](/img/structure/B5622787.png)
![5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5622793.png)
![N-(2-methoxyethyl)-3-({1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-4-yl}oxy)benzamide](/img/structure/B5622799.png)

![5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622818.png)
![4-methyl-2-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B5622825.png)
